molecular formula C21H20FN3O3 B11190111 2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B11190111
M. Wt: 381.4 g/mol
InChI Key: PIXLXEHEHATLCV-UHFFFAOYSA-N
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Description

2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrimidinyl derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, fluorophenyl, and methoxyphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and urea under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with the pyrimidine intermediate.

    Attachment of the methoxyphenyl group: This can be accomplished through a coupling reaction, such as Suzuki-Miyaura coupling, using a methoxyphenyl boronic acid and a halogenated pyrimidine intermediate.

    Final acetylation: The final step involves the acetylation of the amine group to form the desired acetamide compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation and survival.

Comparison with Similar Compounds

2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE can be compared with other similar compounds, such as:

    2-[4-ETHYL-2-(3-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-HYDROXYPHENYL)ACETAMIDE: This compound has a hydroxyphenyl group instead of a methoxyphenyl group, which may affect its solubility and reactivity.

    2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)PROPIONAMIDE: This compound has a propionamide group instead of an acetamide group, which may influence its pharmacokinetic properties.

The uniqueness of 2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

IUPAC Name

2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C21H20FN3O3/c1-3-16-12-20(27)25(21(24-16)14-6-4-7-15(22)10-14)13-19(26)23-17-8-5-9-18(11-17)28-2/h4-12H,3,13H2,1-2H3,(H,23,26)

InChI Key

PIXLXEHEHATLCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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